Sodium selenite pentahydrate

In vitro bioavailability selenium speciation human nutrition

Researchers evaluating novel selenium sources require a standardized, reproducible inorganic selenite baseline to ensure cross-study comparability. Sodium selenite pentahydrate (CAS 26970-82-1) is the globally accepted 100% reference in bioavailability research. • Established as 100% baseline in 2025 Frontiers in Veterinary Science poultry nutrition meta-analysis; comparator sources ranged 45-471% relative bioavailability • Induces 6.5-fold selenoprotein P upregulation at 100 nM in hepatic models vs. only 2.5-fold for sodium selenate under identical conditions • Cost-preferred inorganic Se source for large-scale animal feed fortification, FDA-approved under 21 CFR 573.920 • Supplied at ≥98% purity with full QC documentation for reproducible experimental outcomes

Molecular Formula H10Na2O8Se
Molecular Weight 263.03 g/mol
CAS No. 26970-82-1
Cat. No. B046108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium selenite pentahydrate
CAS26970-82-1
SynonymsBiselenite, Sodium
Disodium Selenite
Monosodium Selenite
Pentahydrate, Sodium Selenite
Selenite pentahydrate, Sodium
Selenite, Disodium
Selenite, Monosodium
Selenite, Sodium
Selenous Acid Disodium Salt
Selenous Acid, Disodium Salt
Sodium Biselenite
Sodium Selenite
Sodium Selenite pentahydrate
Molecular FormulaH10Na2O8Se
Molecular Weight263.03 g/mol
Structural Identifiers
SMILESO.O.O.O.O.[O-][Se](=O)[O-].[Na+].[Na+]
InChIInChI=1S/2Na.H2O3Se.5H2O/c;;1-4(2)3;;;;;/h;;(H2,1,2,3);5*1H2/q2*+1;;;;;;/p-2
InChIKeyTUANAMBRHOLYTH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Selenite Pentahydrate: Procurement-Grade Inorganic Selenium


Sodium selenite pentahydrate (Na₂SeO₃·5H₂O, CAS 26970-82-1) is a water-soluble, colorless crystalline inorganic compound that serves as the most common and cost-effective source of the essential trace element selenium in laboratory and industrial applications [1][2]. With a molecular weight of 263.01 g/mol and high water solubility (898 g/L at 20°C for the anhydrous form), this pentahydrate salt is the standard reagent-grade inorganic selenite used globally as a reference baseline in bioavailability, toxicology, and nutritional studies .

Sodium Selenite Pentahydrate: Why Inorganic Sources Are Not Interchangeable


Inorganic selenium compounds (selenite vs. selenate) and organic selenium forms (selenomethionine, selenium yeast) exhibit profoundly different absorption kinetics, metabolic fates, and biological activities that render them non-substitutable for specific research and industrial workflows [1]. Sodium selenite is a pro-oxidant that generates reactive oxygen species (ROS) and induces apoptosis via mitochondrial pathways, whereas sodium selenate follows distinct reductive metabolism and organic forms incorporate into selenoproteins via different biosynthetic routes [2]. Selecting the wrong selenium source can invalidate experimental outcomes: sodium selenite induces cell death at micromolar concentrations in liver cell assays while selenomethionine remains non-toxic across the same range [3], and bioavailability differences in animal models range from 45% to 471% depending on comparator and biological endpoint measured [4].

Sodium Selenite Pentahydrate: Evidence of Differentiation


In Vitro Bioavailability in Human Digestion Models

In a 2023 in vitro gastrointestinal digestion study using human-relevant models with food matrix integration, sodium selenite (Na₂SeO₃) demonstrated a relative bioavailability of 19.31–66.10%, which was consistently lower than that observed for sodium selenate (Na₂SeO₄) under identical conditions [1]. The study's ICP-OES analysis revealed that sodium selenate was characterized by the highest bioavailability among all tested selenium sources (including organic forms), while sodium selenite fell into a lower tier, making it the appropriate choice when moderate, controlled selenium release is required rather than maximum absorption [1].

In vitro bioavailability selenium speciation human nutrition dietary supplement formulation

Relative Bioavailability in Poultry as Reference Standard

A 2025 controlled broiler feeding study (576 birds, 16 treatments, 21 days) assessed relative bioavailabilities of selenium yeast (SY), selenomethionine (SM), hydroxyl-selenomethionine (SO), and nano-selenium (NS) using sodium selenite (SS) as the 100% baseline reference [1]. Slope-ratio analysis from multiple linear regressions revealed that relative to sodium selenite (set as 100%), the bioavailabilities of alternative sources ranged from 45% (nano-Se) to 471% (selenomethionine), with organic forms generally exceeding sodium selenite in tissue selenium deposition and selenoprotein expression [1]. This positions sodium selenite as the essential low-baseline reference against which all novel selenium sources must be calibrated.

Poultry nutrition selenium bioavailability broiler feed formulation selenoprotein expression

Pharmacokinetics in Rodent Models vs. Selenium Yeast

A 2020 systematic comparison in rats evaluated sodium selenite (Na₂SeO₃) against selenium-enriched yeast (SeY) using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) after oral administration at 100 μg Se/kg [1]. The relative bioavailability of SeY compared with Na₂SeO₃ was 144% when based on total plasma selenium, but increased to 272% when based on total selenomethionine (SeMet) [1]. Sodium selenite treatment resulted in 75.9–82.3% of plasma selenium being directed to selenoprotein biosynthesis, with minimal free SeMet formation, establishing its distinct metabolic pathway.

Pharmacokinetics selenium biotransformation bioavailability selenomethionine metabolism

Cytotoxicity Profile in Liver Cell Models

A comparative study evaluating 10 different selenocompounds in murine and human liver cell lines demonstrated that sodium selenite induced cell death at micromolar concentrations, whereas sodium selenate and selenomethionine were not toxic within the tested concentration range [1]. At 100 nM concentration over 72 hours, sodium selenite increased selenoprotein P (SEPP) production 6.5-fold over control, compared to only 2.5-fold increases observed for sodium selenate, selenomethionine, and methylseleninic acid [1].

Cytotoxicity selenoprotein biosynthesis hepatocyte models selenium toxicology

Feed Efficiency and Blood Biochemistry in Ruminants

In a controlled feeding trial with male buffalo calves (15 animals, 3 treatment groups), both sodium selenite (0.22 mg Se/kg DM) and selenium yeast (0.22 mg Se/kg DM) significantly improved feed conversion ratio compared to unsupplemented controls (10.86 and 11.09 vs. 11.99, respectively) [1]. Both selenium sources increased blood glutathione peroxidase (GSH-Px) activity and blood selenium concentrations significantly versus control [1]. However, selenium yeast demonstrated modestly superior performance, with the study concluding it was more effective than sodium selenite in improving nutrient digestibility and feed conversion efficiency [1].

Ruminant nutrition selenium supplementation feed conversion ratio glutathione peroxidase activity

Growth Performance and Antioxidative Capacity in Poultry

An 8-week feeding trial with 160 Bronze turkey pullets compared sodium selenite (Se(IV), 0.42 mg Se/kg) against selenium nanospheres (SeNPs, 0.43 mg Se/kg) and organic selenium (Sel-Plex®, 0.41 mg Se/kg) [1]. Dietary SeNPs and sodium selenite both improved feed conversion ratio compared to other treatments, while sodium selenite and SeNPs also increased high-density lipoprotein (HDL) concentration compared to control and organic selenium groups [1]. Organic selenium (Sel-Plex®) recorded the lowest feed intake (p < 0.05) but sodium selenite performed comparably to SeNPs for FCR improvement [1].

Turkey nutrition selenium nanospheres antioxidative capacity feed conversion efficiency

Sodium Selenite Pentahydrate: Key Procurement Applications


Bioavailability Benchmarking for Novel Selenium Sources

Sodium selenite pentahydrate serves as the established 100% baseline reference in poultry nutrition research for evaluating new selenium sources. A 2025 Frontiers in Veterinary Science study set sodium selenite as the reference (100%) against which selenium yeast (78–367%), selenomethionine (67.8–471%), hydroxyl-selenomethionine (57–372%), and nano-selenium (45–92%) were quantitatively compared using slope-ratio regression analysis [1]. Any research program evaluating novel selenium compounds for animal feed requires this specific compound as the standardized, reproducible baseline to ensure comparability across studies.

Hepatocyte Selenoprotein Induction Studies

In liver cell models, sodium selenite uniquely induces a 6.5-fold increase in selenoprotein P (SEPP) production at 100 nM over 72 hours, compared to only 2.5-fold increases from sodium selenate or selenomethionine under identical conditions [2]. This potency differential makes sodium selenite the preferred compound for mechanistic studies of selenoprotein biosynthesis, particularly when researchers require robust SEPP upregulation. The compound's micromolar cytotoxicity profile also makes it appropriate for apoptosis and oxidative stress research, where its pro-oxidant ROS-generating properties are experimentally useful [2].

Cost-Effective Feed Fortification for Poultry and Ruminants

In commercial turkey production, sodium selenite (0.42 mg Se/kg) demonstrated equivalent feed conversion ratio improvement to selenium nanospheres and superior HDL-elevating effects compared to organic selenium (Sel-Plex®) in an 8-week controlled trial [3]. In buffalo calves, sodium selenite at 0.22 mg Se/kg DM significantly increased blood selenium concentrations and glutathione peroxidase activity versus unsupplemented controls [4]. These data support procurement of sodium selenite as the cost-preferred inorganic selenium source for large-scale animal feed fortification where achieving adequate selenium status is the primary objective and the marginal performance advantages of expensive organic sources do not justify the cost differential.

Controlled-Release Selenium Formulation Development

Sodium selenite exhibits in vitro bioavailability of 19.31–66.10% in human-relevant digestion models, consistently ranking below sodium selenate and organic forms in absorption efficiency [5]. This intermediate bioavailability profile makes sodium selenite pentahydrate the appropriate choice for developing sustained-release or controlled-absorption selenium formulations, where maximal acute absorption (as seen with sodium selenate) is undesirable and a more gradual, moderate release profile is the formulation target.

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